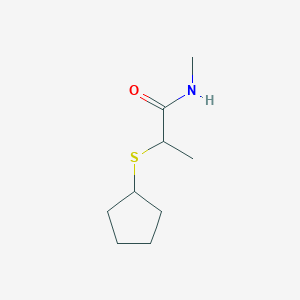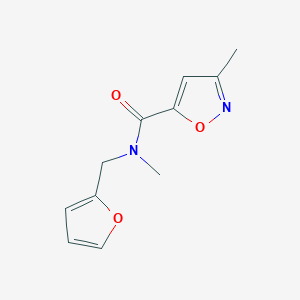
2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 245.34 g/mol.
科学研究应用
2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In agriculture, 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has been studied for its herbicidal and fungicidal properties. In materials science, 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has been explored for its use as a polymerization initiator and as a crosslinking agent.
作用机制
The mechanism of action of 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation, 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In infectious diseases, 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has been reported to inhibit the growth of bacteria and viruses.
Biochemical and Physiological Effects
2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has been found to alter the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. In inflammation, 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has been reported to modulate the activity of immune cells such as macrophages and T cells. In infectious diseases, 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has been shown to disrupt the integrity of bacterial and viral membranes.
实验室实验的优点和局限性
2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide has several advantages for lab experiments such as its high solubility in organic solvents, low toxicity, and ease of synthesis. However, 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide also has some limitations such as its limited stability in aqueous solutions and its potential to react with other chemicals in the lab.
未来方向
There are several future directions for the research on 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide. In medicine, further studies are needed to investigate the efficacy and safety of 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In agriculture, more research is needed to explore the herbicidal and fungicidal properties of 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide and its potential as a biopesticide. In materials science, further studies are needed to investigate the use of 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide as a polymerization initiator and as a crosslinking agent for various polymers.
Conclusion
In conclusion, 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide is a chemical compound that has potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide and its applications in different fields.
合成方法
The synthesis of 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide involves the reaction of 3,5-dimethylphenol with N,N-dimethylpropanamide in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The yield of 2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
属性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-10(2)8-12(7-9)16-11(3)13(15)14(4)5/h6-8,11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVOSJQEWKMKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N,N-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)
![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)






![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)
![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)
![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)